9-Fold Superior Anti-HIV-1 Potency of 3'-Fluoro Substitution vs. 3'-Azido in the Uridine Series
The 3'-fluoro substitution in 2',3'-dideoxy-3'-fluorouridine (FddUrd) confers a 9-fold improvement in anti-HIV-1 potency compared to the 3'-azido-substituted analog (AzddUrd) in MT-4 lymphocytes. The effective dose required to inhibit HIV-1 replication by 50% (ED50) was 0.04 μM for FddUrd versus 0.36 μM for AzddUrd [1]. This enhanced potency is achieved without compromising the therapeutic window, as FddUrd maintains a selectivity index (SI = 500) comparable to AzddUrd (SI = 677) [1]. Notably, FddUrd demonstrates minimal substrate affinity for human thymidine kinase (Ki/Km = 171), which is approximately 2.4-fold lower than AzddUrd (Ki/Km = 71), suggesting reduced metabolic competition with endogenous thymidine salvage and potentially fewer off-target phosphorylation effects [1].
| Evidence Dimension | Anti-HIV-1 inhibitory potency (ED50) |
|---|---|
| Target Compound Data | 0.04 μM |
| Comparator Or Baseline | AzddUrd (3'-azido-2',3'-dideoxyuridine): 0.36 μM |
| Quantified Difference | 9-fold greater potency (0.04 vs. 0.36 μM) |
| Conditions | HIV-1 replication in MT-4 human lymphocyte cell line |
Why This Matters
This direct comparative data enables rational selection of the 3'-fluoro scaffold over the 3'-azido alternative when maximizing anti-HIV potency is the primary research objective, particularly in structure-activity relationship (SAR) studies and lead optimization campaigns.
- [1] Balzarini, J., et al. Anti-retrovirus activity of 3′-fluoro- and 3′-azido-substituted pyrimidine 2′,3′-dideoxynucleoside analogues. Biochem. Pharmacol., 37(14), 2847-2856 (1988). View Source
